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Compound of Interest

Compound Name: 2-Amino-1H-phenalen-1-one

Cat. No.: B15469607

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-
(aminomethyl)-1H-phenalen-1-one, a valuable building block in medicinal chemistry and
materials science. The phenalenone core is a well-recognized photosensitizer, and derivatives
bearing amino groups are of significant interest for various applications, including the
development of novel photodynamic therapy agents and functional materials.[1][2]

The synthetic strategy detailed herein follows a robust and well-documented three-step
sequence starting from the parent 1H-phenalen-1-one. This involves an initial
chloromethylation at the 2-position, followed by conversion to an azide, and a final reduction to
the desired primary amine. This multi-step synthesis is highly reproducible and provides good
overall yields.

Experimental Protocols

The synthesis is divided into three main experimental procedures:

o Synthesis of 1H-Phenalen-1-one (PN): An improved, microwave-assisted method for the
efficient synthesis of the starting material.

o Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one (PNCI): The introduction of a reactive
chloromethyl group at the 2-position of the phenalenone core.
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e Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one (PNN3): Conversion of the chloromethyl
intermediate to an azidomethyl derivative.

e Synthesis of 2-(Aminomethyl)-1H-phenalen-1-one: The final reduction of the azide to the
target primary amine via a Staudinger reaction.

Protocol 1: Synthesis of 1H-Phenalen-1-one (PN)

This protocol has been optimized for a rapid and efficient synthesis using microwave
irradiation, which significantly reduces the reaction time compared to conventional heating
methods.[1]

Materials:

e Naphthalene

o Cinnamoyl chloride

e Aluminum chloride (AICI3)

e Dichloromethane (CH2CI2)
¢ Hydrochloric acid (HCI), 37%
e |ce

Equipment:

» Microwave reactor

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Standard glassware for extraction and filtration

Procedure:
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 In a round-bottom flask, dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride
(2.25 g) in dichloromethane (7.5 mL).

e Cool the mixture in an ice bath for 10 minutes.

e Slowly add aluminum chloride (3 g) to the cooled solution while stirring. Continue stirring at 4
°C for 10 minutes.

o Transfer the reaction mixture to a microwave reactor and irradiate for 12 minutes at 100 W.
 After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid.

« Filter the mixture and dilute the filtrate with water.

» Extract the aqueous solution with dichloromethane.

o Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield 1H-phenalen-1-one as a yellow powder.

Product Yield Molecular Weight

1H-Phenalen-1-one ~57% 180.21 g/mol

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-
phenalen-1-one (PNCI)

This procedure functionalizes the 1H-phenalen-1-one at the 2-position with a chloromethyl
group, a key intermediate for further derivatization.[1]

Materials:
e 1H-Phenalen-1-one (PN)
o Paraformaldehyde

¢ Glacial acetic acid
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e Phosphoric acid (85%)

 Hydrochloric acid (37%)

e Sodium hydroxide (NaOH), 5 M

e Sodium bicarbonate (NaHCO3), 1 M

e Dichloromethane (CH2CI2)

e Petroleum ether

e ICce

Equipment:

Three-neck round-bottom flask

Reflux condenser

Heating mantle with stirrer

Standard glassware for extraction, filtration, and column chromatography

Procedure:

 In a three-neck round-bottom flask, combine 1H-phenalen-1-one (9.72 g, 54 mmol),
paraformaldehyde (29.7 g), glacial acetic acid (216 mL), and 85% phosphoric acid (135 mL).

e Heat the mixture to 110 °C until all solids have dissolved.

e Add 37% hydrochloric acid (144 mL) to the solution and maintain the reaction at 110 °C for
16 hours.

o Cool the reaction mixture to room temperature and pour it into 500 mL of an ice-water
mixture.

e Adjust the pH of the solution with 5 M sodium hydroxide.
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« Filter the resulting dark solid and wash with 1 M sodium bicarbonate.
o Extract the product with dichloromethane.

 Purify the crude product by column chromatography on silica gel using a 1:1 mixture of
dichloromethane and petroleum ether as the eluent to obtain 2-(chloromethyl)-1H-phenalen-
1-one as a bright yellow powder.

Product Yield Molecular Weight

2-(Chloromethyl)-1H-phenalen-
1 ~51% 228.67 g/mol
-one

Protocol 3: Synthesis of 2-(Azidomethyl)-1H-
phenalen-1-one (PNN3)

This protocol describes the conversion of the chloromethyl group to an azidomethyl group.

Materials:

2-(Chloromethyl)-1H-phenalen-1-one (PNCI)
e Sodium azide (NaN3)

o Methanol (MeOH)

o Water

e Dichloromethane (CH2CI2)

e Brine

e Magnesium sulfate (MgS0O4)

Equipment:

¢ Round-bottom flask
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e Magnetic stirrer and stir bar
o Standard glassware for extraction and purification

Procedure:

Dissolve 2-(chloromethyl)-1H-phenalen-1-one (3.42 g, 15 mmol) and sodium azide (19.5 g,
300 mmol) in a mixture of methanol (1.08 L) and water (120 mL).

« Stir the solution at room temperature for 24 hours.
* Remove the methanol by evaporation under reduced pressure.
» Extract the remaining aqueous suspension with dichloromethane.

e Wash the combined organic phases with brine, dry over magnesium sulfate, and evaporate
the solvent.

 Purify the crude product by column chromatography to yield 2-(azidomethyl)-1H-phenalen-1-
one as a bright yellow powder.

Product Yield Molecular Weight

2-(Azidomethyl)-1H-phenalen-
1 ~93% 235.25 g/mol
-one

Protocol 4: Synthesis of 2-(Aminomethyl)-1H-
phenalen-1-one

This final step involves the reduction of the azido group to a primary amine using the
Staudinger reaction, a mild and efficient method.[3][4]

Materials:
e 2-(Azidomethyl)-1H-phenalen-1-one (PNN3)

e Triphenylphosphine (PPh3)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://d-nb.info/1263130852/34
https://www.organic-chemistry.org/namedreactions/staudinger-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15469607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Tetrahydrofuran (THF), anhydrous

o Water

o Diethyl ether

« Hydrochloric acid (HCI), 1 M

e Sodium bicarbonate (NaHCO3), saturated solution

e Brine

e Sodium sulfate (Na2S04)

Equipment:

Round-bottom flask with a reflux condenser

Magnetic stirrer and stir bar

Nitrogen or argon inlet

Standard glassware for extraction and purification
Procedure:

e Dissolve 2-(azidomethyl)-1H-phenalen-1-one in anhydrous tetrahydrofuran under an inert
atmosphere (nitrogen or argon).

e Add triphenylphosphine (1.1 equivalents) portion-wise to the solution at room temperature.

« Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases and
TLC analysis indicates the consumption of the starting azide.

o Add water to the reaction mixture and stir for an additional 2-3 hours to hydrolyze the
intermediate iminophosphorane.

e Remove the tetrahydrofuran under reduced pressure.
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 Partition the residue between diethyl ether and 1 M hydrochloric acid.

o Separate the aqueous layer and wash it with diethyl ether to remove triphenylphosphine
oxide.

» Basify the aqueous layer with a saturated solution of sodium bicarbonate.
» Extract the product with dichloromethane.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 2-(aminomethyl)-1H-phenalen-1-one.

Product Yield Molecular Weight

2-(Aminomethyl)-1H-phenalen- )
1 High 209.25 g/mol
-one

Logical Workflow of the Synthesis

Azidation
(NaN3)

1H-Phenalen-1-one aralormaldenyde. 2-(Chloromethyl)-1H-phenalen-1-one 2-(Azidomethyl)-1H-phenalen-1-one - 2-(Aminomethyl)-1H-phenalen-1-one

Click to download full resolution via product page

Caption: Synthetic pathway to 2-(aminomethyl)-1H-phenalen-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Synthesis of 2-(Aminomethyl)-1H-
phenalen-1-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15469607#detailed-synthesis-protocol-for-2-amino-
1h-phenalen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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